molecular formula C14H12N2O B8725433 3-(3-Aminophenoxymethyl)benzonitrile

3-(3-Aminophenoxymethyl)benzonitrile

Cat. No.: B8725433
M. Wt: 224.26 g/mol
InChI Key: XRNLICHNZSWAFL-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H12N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenoxymethyl)benzonitrile typically involves the reaction of 3-aminophenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the chloromethyl group of 3-chloromethylbenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient mixing, and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenoxymethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3-Aminophenoxymethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminophenoxymethyl)benzonitrile hydrochloride
  • 3-[(4-Aminophenoxy)methyl]benzonitrile
  • 3-[(3-Nitrophenoxy)methyl]benzonitrile

Uniqueness

This compound is unique due to the presence of both an aminophenoxy group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-[(3-aminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14/h1-8H,10,16H2

InChI Key

XRNLICHNZSWAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-phenol was reacted with 3-bromomethyl-benzonitrile according to the procedure from Example 199A substituting 3-bromomethyl-benzonitrile for 1-bromomethyl-3-fluoro-benzene then reduced according to the procedure from Example 199B to provide the title compound.
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